REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][N:9]([CH3:11])[CH3:10])[CH:5]=[C:4]([CH3:12])[C:3]=1[OH:13].[C:14]([N:17]1[CH2:22]CNC[CH2:18]1)(=[O:16])[CH3:15]>C1(C)C(C)=CC=CC=1>[C:14]([N:17]1[CH2:22][CH2:11][N:9]([CH2:8][C:6]2[CH:7]=[C:2]([CH3:1])[C:3]([OH:13])=[C:4]([CH3:12])[CH:5]=2)[CH2:10][CH2:18]1)(=[O:16])[CH3:15]
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Name
|
|
Quantity
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0.2 mol
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Type
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reactant
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Smiles
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CC1=C(C(=CC(=C1)CN(C)C)C)O
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Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCNCC1
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours, in the course of which nitrogen
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the precipitate is filtered off
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Type
|
WASH
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Details
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washed with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over phosphorus pentoxide in vacuo
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1CCN(CC1)CC1=CC(=C(C(=C1)C)O)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |